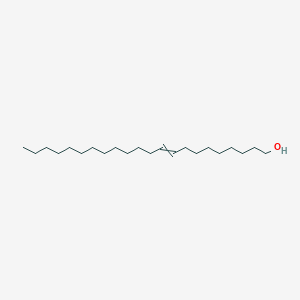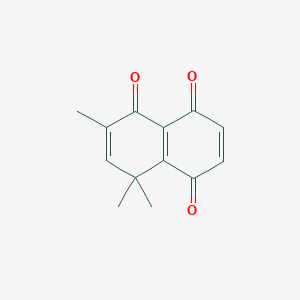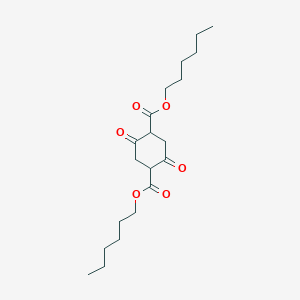
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is a complex organic compound that features a unique oxazolidinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with an appropriate alkene derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts like palladium or platinum complexes are often employed to facilitate the cyclization process, and the reactions are typically carried out in large reactors under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which is the basis for its potential antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-phenyl-1,3-oxazolidin-2-one: Lacks the hex-4-en-2-yl group, making it less hydrophobic.
5-(Hex-4-en-2-yl)-4-hydroxy-1,3-oxazolidin-2-one: Lacks the phenyl group, affecting its aromatic properties.
Uniqueness
5-(Hex-4-en-2-yl)-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one is unique due to the combination of its hydrophobic hex-4-en-2-yl group and aromatic phenyl group, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
113965-85-8 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
5-hex-4-en-2-yl-4-hydroxy-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-4-8-11(2)13-14(17)16(15(18)19-13)12-9-6-5-7-10-12/h3-7,9-11,13-14,17H,8H2,1-2H3 |
Clave InChI |
DPHFYGYHZKIZHM-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC(C)C1C(N(C(=O)O1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)



![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)

